4-Fluoro-3-(isopentyloxy)benzaldehyde
Overview
Description
4-Fluoro-3-(isopentyloxy)benzaldehyde is an organic compound with the molecular formula C12H15FO2. It is a substituted benzaldehyde, where the benzene ring is functionalized with a fluorine atom at the fourth position and an isopentyloxy group at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 4-fluorobenzaldehyde is reacted with an isopentyl alcohol in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of 4-Fluoro-3-(isopentyloxy)benzaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(isopentyloxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Fluoro-3-(isopentyloxy)benzoic acid.
Reduction: 4-Fluoro-3-(isopentyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Fluoro-3-(isopentyloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(isopentyloxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: Lacks the isopentyloxy group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Isopentyloxybenzaldehyde: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
4-Fluoro-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopentyloxy group, leading to different steric and electronic effects
Uniqueness
4-Fluoro-3-(isopentyloxy)benzaldehyde is unique due to the combination of the fluorine atom and the isopentyloxy group on the benzaldehyde ring. This combination imparts distinct steric and electronic properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
4-fluoro-3-(3-methylbutoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-9(2)5-6-15-12-7-10(8-14)3-4-11(12)13/h3-4,7-9H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGDMJXJNYBCHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267584 | |
Record name | Benzaldehyde, 4-fluoro-3-(3-methylbutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443349-81-2 | |
Record name | Benzaldehyde, 4-fluoro-3-(3-methylbutoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443349-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-fluoro-3-(3-methylbutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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